molecular formula C15H13IN2 B14589322 3-(4-Iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 61447-58-3

3-(4-Iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Katalognummer: B14589322
CAS-Nummer: 61447-58-3
Molekulargewicht: 348.18 g/mol
InChI-Schlüssel: UFWWEDZMCUBOFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an iodophenyl group and a phenyl group attached to a dihydropyrazole ring

Vorbereitungsmethoden

The synthesis of 3-(4-Iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-iodobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Analyse Chemischer Reaktionen

3-(4-Iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(4-Iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-(4-Iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole include other iodophenyl-substituted pyrazoles and phenyl-substituted pyrazoles. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.

Eigenschaften

CAS-Nummer

61447-58-3

Molekularformel

C15H13IN2

Molekulargewicht

348.18 g/mol

IUPAC-Name

5-(4-iodophenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C15H13IN2/c16-13-8-6-12(7-9-13)15-10-11-18(17-15)14-4-2-1-3-5-14/h1-9H,10-11H2

InChI-Schlüssel

UFWWEDZMCUBOFE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(N=C1C2=CC=C(C=C2)I)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.